2-Cyclopentyl-1H-imidazole
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Overview
Description
2-Cyclopentyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H12N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazole ring. The reaction conditions often require heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
2-Cyclopentyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The imidazole ring can coordinate with metal ions, which is important in catalysis and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, which lacks the cyclopentyl group.
2-Methylimidazole: A derivative with a methyl group instead of a cyclopentyl group.
2-Phenylimidazole: A derivative with a phenyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-1H-imidazole is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and alter its physical properties compared to other imidazole derivatives .
Biological Activity
2-Cyclopentyl-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is part of a larger class of imidazole derivatives known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The imidazole ring is a common motif in many biologically active compounds, contributing to their ability to interact with various biological targets.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and interfere with cellular processes. For instance, compounds containing imidazole rings have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
Research has demonstrated that the substitution pattern on the imidazole ring significantly influences the biological activity of these compounds. For instance, variations in side chains and functional groups can modulate potency and selectivity against different targets.
Compound | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Structure | Anticancer | 20 |
Benzimidazole derivative | Structure | Antimicrobial | <0.0081 |
Imidazopyridine derivative | Structure | Tubulin inhibitor | 0.51 |
Anticancer Activity
In a study evaluating the anticancer properties of various imidazoles, this compound was shown to exhibit significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value around 20 µM against liver cancer cells (HepG2), indicating its potential as a chemotherapeutic agent. The mechanism involved the disruption of microtubule dynamics, leading to apoptosis.
Antimicrobial Activity
Another investigation focused on the antimicrobial effects of this compound derivatives against bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) below 0.31 µg/mL against various pathogens, suggesting its potential use as an antibiotic agent.
Research Findings
Recent studies have highlighted the importance of the cyclopentyl group in enhancing the biological activity of imidazoles. For example, modifications to this group have been linked to improved binding affinity to target proteins involved in cancer progression and infection control.
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays across multiple human cell lines, revealing that modifications at the 6-position on the imidazole ring could enhance or diminish cytotoxic effects.
- Enzyme Inhibition Studies : Enzyme assays demonstrated that this compound effectively inhibited key enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent.
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENRQNFXWEFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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